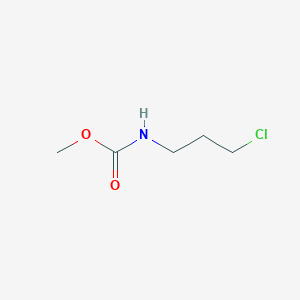
Methyl (3-chloropropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-chloropropyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer industries. This compound is particularly known for its applications in organic synthesis and as an intermediate in the production of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
Methyl (3-chloropropyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, 3-chloropropylamine and methyl chloroformate, are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Methyl (3-chloropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates, amines, and thiols.
Hydrolysis: Products include 3-chloropropylamine and carbon dioxide.
Oxidation and Reduction: Products include corresponding oxides and amines.
科学研究应用
Methyl (3-chloropropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying carbamate metabolism.
Medicine: It is explored for its potential use in the development of new drugs, particularly as enzyme inhibitors.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics.
作用机制
The mechanism of action of methyl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit the activity of enzymes such as acetylcholinesterase by carbamoylation of the active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve impulses. The compound’s molecular targets include the active sites of enzymes, and the pathways involved are primarily related to neurotransmission and enzyme regulation.
相似化合物的比较
Methyl (3-chloropropyl)carbamate can be compared with other carbamates such as ethyl carbamate and phenyl carbamate. While all these compounds share the carbamate functional group, they differ in their substituents and, consequently, their chemical properties and applications.
Ethyl Carbamate: Known for its use in the synthesis of pharmaceuticals and as a model compound in toxicology studies.
Phenyl Carbamate: Used in the production of polymers and as a stabilizer in the manufacture of plastics.
This compound is unique due to its specific substituent, the 3-chloropropyl group, which imparts distinct reactivity and applications compared to other carbamates.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.
属性
CAS 编号 |
63656-12-2 |
|---|---|
分子式 |
C5H10ClNO2 |
分子量 |
151.59 g/mol |
IUPAC 名称 |
methyl N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C5H10ClNO2/c1-9-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) |
InChI 键 |
HPKWHBDMFYXXBC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


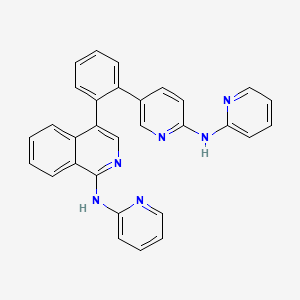
![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)

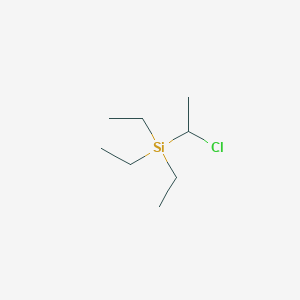
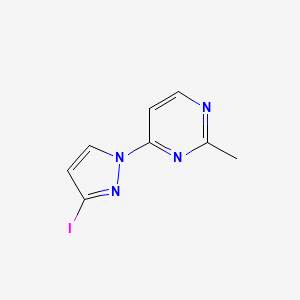

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
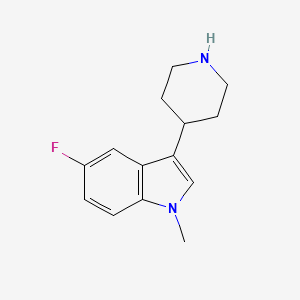

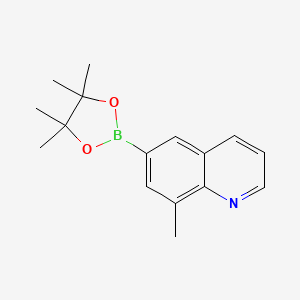
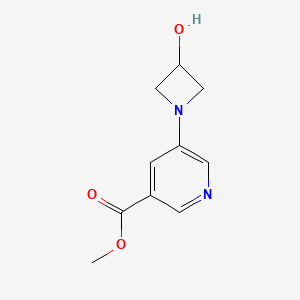
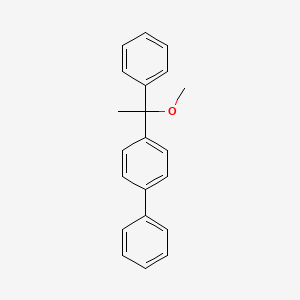
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
